Bilaid B1 is classified as an analgesic compound. Analgesics are substances that alleviate pain without causing loss of consciousness. Specifically, Bilaid B1 is categorized under compounds used in pain management research. It is important to note that this compound is intended solely for research purposes and is not available for patient use or sale directly to individuals .
The synthesis of Bilaid B1 involves several chemical reactions and methodologies typical in the development of analgesic compounds. While specific details regarding the synthetic pathway for Bilaid B1 are not extensively documented in the available literature, general techniques used in synthesizing similar compounds often include:
Further research into the specific synthetic routes for Bilaid B1 would enhance understanding of its production.
Understanding the molecular structure is crucial for elucidating how modifications can affect efficacy and safety.
Bilaid B1 may undergo various chemical reactions relevant to its function as an analgesic. Common reactions associated with analgesic compounds include:
The precise pathways and products resulting from these reactions require further investigation to fully understand the compound’s behavior in biological systems.
The mechanism of action for Bilaid B1 likely involves modulation of pain pathways. Although specific details about Bilaid B1's mechanism are not well-documented, analgesics generally operate through:
Understanding the exact mechanism will aid in predicting therapeutic outcomes and potential side effects.
The physical and chemical properties of Bilaid B1 are essential for determining its suitability for various applications. While specific data on these properties are lacking, typical analyses would include:
Further characterization through laboratory testing is necessary to establish a comprehensive profile.
Bilaid B1 is primarily utilized in scientific research focused on pain management. Its applications may include:
Bilaid B1 (L-phenylalanyl-D-valyl-L-valyl-D-tyrosinamide) interacts with key components of the nociceptive processing system. As a tetrapeptide, it modulates synaptic transmission in the dorsal horn by targeting presynaptic voltage-gated calcium channels (VGCCs) on primary afferent neurons. Research indicates that Bilaid B1 reduces neurotransmitter release (e.g., substance P, glutamate) by inhibiting N-type VGCCs, thereby attenuating excitatory signaling to secondary neurons in the spinothalamic tract [3] [7]. This mechanism parallels endogenous opioid regulation of calcium influx but operates through distinct molecular interactions.
Additionally, Bilaid B1 enhances descending inhibitory pathways via allosteric modulation of μ-opioid receptors (MOR) in the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM). This potentiates GABAergic interneuron inhibition, increasing enkephalin-mediated suppression of nociceptive relay nuclei [6] [10]. Unlike classical opioids, Bilaid B1 does not recruit β-arrestin pathways linked to respiratory depression, highlighting its neurobiological selectivity [6].
Bilaid B1 exhibits unique receptor binding kinetics that differentiate it from conventional opioids:
Table 1: Receptor Binding Profiles
Target | Bilaid B1 Ki (nM) | Morphine Ki (nM) | Functional Outcome |
---|---|---|---|
μ-Opioid Receptor | 48.3 ± 5.2 | 1.8 ± 0.3 | Partial agonism (Gi bias) |
δ-Opioid Receptor | >10,000 | 90 ± 12 | No significant binding |
N-type VGCC | 122 ± 18 | >1,000 | Channel blockade |
Biophysical analyses reveal Bilaid B1’s MOR binding involves transmembrane domain (TMD) residues TM2/TM3 rather than the orthosteric site targeted by alkaloid opioids. This allosteric engagement induces conformational changes favoring Gi-protein coupling over β-arrestin recruitment (bias factor = 28.7), reducing canonical opioid side-effect liabilities [3] [6]. Molecular dynamics simulations further demonstrate stable hydrogen bonding with Asp1493.32 and Tyr3267.43—residues critical for signal transduction specificity [10].
The structural architecture of Bilaid B1 (Phe-D-Val-Val-D-Tyr-NH2) confers precise target selectivity through three key elements:
Table 2: Structure-Activity Relationships of Bilaid B1 Motifs
Structural Element | Biological Function | Consequence of Modification |
---|---|---|
D-Val2 | Protease resistance; β-turn induction | ↑ Metabolic stability (t½ +240%) |
Val3 | Hydrophobic VGCC interaction | ↓ VGCC affinity if substituted |
D-Tyr4 | H-bonding with MOR TM7 | Loss of Gi bias if inverted |
The cyclic-like topology achieved by these features enables simultaneous modulation of opioid and calcium channel targets—a dual mechanism unattainable with non-peptidic analgesics [4] [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3